molecular formula C4H7ClN4O2 B6192645 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride CAS No. 2648966-31-6

2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride

Cat. No.: B6192645
CAS No.: 2648966-31-6
M. Wt: 178.6
InChI Key:
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Description

“2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is substituted with an amino group .


Synthesis Analysis

The synthesis of similar compounds, such as Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles, has been reported . The process involves the condensation of the amino-triazoles with a variety of aromatic aldehydes . This reaction can be facilitated by exposure to ultrasound, resulting in the desired Schiff bases in excellent yields within 3–5 minutes .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4H-1,2,4-Triazol-3-amine, has been characterized . The empirical formula is C2H4N4 and the molecular weight is 84.08 . The SMILES string representation is Nc1nnc[nH]1 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases, have been studied . These compounds have been found to exhibit antibacterial potential against various Gram-negative and Gram-positive strains .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4H-1,2,4-Triazol-3-amine, have been reported . It is a solid at room temperature . The melting point is 84-86 °C .

Mechanism of Action

While the exact mechanism of action for “2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride” is not specified in the sources, similar compounds such as Schiff bases are known to have a wide spectrum of potential as chemotherapeutic agents . The biological and chemical importance of Schiff bases centers around the presence of the azomethine group .

Safety and Hazards

The safety and hazards associated with similar compounds, such as 4H-1,2,4-Triazol-3-amine, have been documented . It is classified as a combustible solid . It is also classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions in the research of similar compounds, such as 1,2,4-triazole derivatives, could involve further exploration of their potential as chemotherapeutic agents . There is also ongoing research into the synthesis of novel 1,2,4-triazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid, followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-amino-1,2,4-triazole", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-triazole (1.0 g) in water (10 mL) and add chloroacetic acid (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (1.0 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Acidify the mixture with hydrochloric acid (1.0 M) until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride (yield: 85%)." ] }

CAS No.

2648966-31-6

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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